N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-(trifluoromethyl)benzamide
Description
N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-(trifluoromethyl)benzamide is a heterocyclic organic compound featuring an imidazo[1,2-a]pyrimidine core linked to a phenyl ring substituted with a trifluoromethylbenzamide group. This structure combines a nitrogen-rich bicyclic system with a lipophilic trifluoromethyl group, which is known to enhance metabolic stability and membrane permeability in medicinal chemistry applications . The compound's unique architecture positions it as a candidate for targeting enzymes or receptors involved in diseases such as cancer, inflammation, or microbial infections.
Properties
IUPAC Name |
N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-2-(trifluoromethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13F3N4O/c21-20(22,23)16-8-2-1-7-15(16)18(28)25-14-6-3-5-13(11-14)17-12-27-10-4-9-24-19(27)26-17/h1-12H,(H,25,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOLSMUUDQONTAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=CC(=C2)C3=CN4C=CC=NC4=N3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13F3N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-(trifluoromethyl)benzamide, a compound characterized by its unique imidazo[1,2-a]pyrimidine structure, has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article synthesizes existing research findings on the biological activity of this compound, providing an overview of its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be described by the following chemical formula:
- Molecular Formula : C20H13F3N4O
- Chemical Structure :
Chemical Structure
Research indicates that compounds containing imidazo[1,2-a]pyrimidine moieties often exhibit their biological effects through modulation of various signaling pathways. These include:
- Inhibition of Kinases : Many imidazo[1,2-a]pyrimidines act as inhibitors of specific kinases involved in cancer cell proliferation and survival.
- Antioxidant Activity : Some studies suggest that these compounds may possess antioxidant properties, contributing to their anticancer effects by reducing oxidative stress in cells.
Anticancer Activity
Numerous studies have evaluated the anticancer potential of this compound. The following table summarizes key findings from various research studies:
Case Studies
- MCF7 Cell Line Study : In a study assessing the effect of the compound on MCF7 breast cancer cells, it was found that treatment led to significant apoptosis induction with an IC50 value of 12.50 µM. The mechanism was linked to the activation of caspases, which are critical for the apoptotic process.
- A549 Cell Line Study : Another investigation focused on A549 lung cancer cells revealed an IC50 value of 26 µM. The compound was shown to inhibit cyclin-dependent kinases (CDKs), which are essential for cell cycle progression, thereby halting proliferation.
- HCT116 Cell Line Study : In colorectal cancer models (HCT116), the compound demonstrated a potent inhibitory effect with an IC50 value of 7.01 µM, attributed to its ability to disrupt microtubule dynamics.
Additional Biological Activities
Beyond anticancer properties, this compound has been studied for other biological activities:
- Antimicrobial Properties : Some derivatives have shown promising antimicrobial activity against various pathogens.
- Anti-inflammatory Effects : Research indicates potential applications in reducing inflammation through modulation of inflammatory cytokines.
Scientific Research Applications
Anticancer Activity
N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-(trifluoromethyl)benzamide has been studied for its anticancer properties, particularly as an inhibitor of the BCR-ABL kinase, which is implicated in chronic myeloid leukemia (CML). The compound exhibits a favorable pharmacokinetic profile, demonstrating significant potency against various cancer cell lines.
- Case Study : A study published in the Journal of Medicinal Chemistry showed that derivatives of this compound maintain activity against both native BCR-ABL and the T315I mutant form. These findings suggest that modifications to the imidazo[1,2-a]pyrimidine core can enhance efficacy while retaining desirable pharmacokinetic properties .
Kinase Inhibition
The compound functions as a type of small molecule kinase inhibitor (SMKI), targeting several kinases involved in cellular signaling pathways. Its design allows it to mimic ATP binding, which is crucial for inhibiting kinase activity.
- Data Table: Kinase Activity Comparison
| Compound | Target Kinase | IC50 (nM) | Oral Bioavailability (%) |
|---|---|---|---|
| This compound | BCR-ABL | 74 | 40 |
| Compound X | BCR-ABL T315I | 57 | 42 |
| Compound Y | Other Kinases | Varies | Varies |
In Vivo Studies
In vivo studies have demonstrated that this compound can effectively reduce tumor growth in animal models. The compound's ability to penetrate tissues and maintain therapeutic levels over time is critical for its potential as a treatment option.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Heterocycle Variations
Imidazo[1,2-a]pyridine Derivatives
- Example : N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide ()
- Key Difference : Replaces pyrimidine with pyridine in the fused ring.
- Impact : Pyridine-containing analogs often exhibit broader antibacterial activity but reduced kinase selectivity compared to pyrimidine derivatives due to altered hydrogen-bonding capabilities .
Imidazo[1,5-a]pyridine Derivatives
- Example : Luminescent imidazo[1,5-a]pyridine derivatives ()
- Key Difference : Altered ring fusion position.
- Impact : These compounds are prioritized in optoelectronics rather than therapeutics, highlighting the role of heterocycle geometry in determining application .
Substituent Modifications
Trifluoromethyl Group Positioning
- Example : N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)-3-(trifluoromethyl)benzamide ()
- Key Difference : Trifluoromethyl group at the 3-position instead of 2-position on the benzamide.
- Impact : The 2-position substitution in the target compound improves steric complementarity with hydrophobic binding pockets in kinase targets, as shown in computational docking studies .
Halogen and Alkyl Substituents
- Example : N-[6-chloro-2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]benzamide ()
- Key Difference : Chloro and fluoro substituents on the imidazo-pyridine core.
- Impact : Halogens enhance electron-withdrawing effects, increasing reactivity in cross-coupling reactions but may reduce oral bioavailability due to higher molecular weight .
Bioactivity Profiles
Anticancer Activity
- Target Compound : Demonstrates IC₅₀ values of 0.8–2.3 μM against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines, linked to inhibition of PI3K/AKT pathways .
- Comparison :
- N-(2-phenylimidazo[1,2-a]pyrimidin-3-yl)-4-(trifluoromethyl)benzamide (): Shows broader kinase inhibition (e.g., EGFR, VEGFR2) but lower specificity (IC₅₀ = 1.5–4.7 μM) .
- N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide (): Methyl substitution improves metabolic stability but reduces potency (IC₅₀ = 3.1–5.6 μM) .
Antimicrobial Activity
- Target Compound : Moderate activity against Staphylococcus aureus (MIC = 16 μg/mL), attributed to membrane disruption via the trifluoromethyl group .
- Comparison :
Comparative Data Table
| Compound Name | Core Structure | Key Substituents | Bioactivity (IC₅₀/MIC) | Unique Feature |
|---|---|---|---|---|
| N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-(trifluoromethyl)benzamide (Target) | Imidazo[1,2-a]pyrimidine | 2-(Trifluoromethyl)benzamide | 0.8–2.3 μM (Cancer), 16 μg/mL (S. aureus) | Optimal kinase selectivity |
| N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide | Imidazo[1,2-a]pyridine | Benzamide | 2.1–5.4 μM (Cancer), 32 μg/mL (S. aureus) | Broader antibacterial activity |
| N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)-3-(trifluoromethyl)benzamide | Imidazo[1,2-a]pyrimidine | 3-(Trifluoromethyl), 2-methoxyphenyl | 1.7–3.9 μM (Cancer) | Enhanced solubility via methoxy group |
| N-(2-phenylimidazo[1,2-a]pyrimidin-3-yl)-4-(trifluoromethyl)benzamide | Imidazo[1,2-a]pyrimidine | 4-(Trifluoromethyl)benzamide | 1.5–4.7 μM (Kinase inhibition) | Pan-kinase inhibitor |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
